1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea
Overview
Description
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a piperidine ring, a sulfonyl group, and a thiourea moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 3,5-dimethylpiperidine, which is then reacted with sulfonyl chloride to form 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline.
Introduction of the Fluorophenyl Group: The next step involves the reaction of 4-fluoroaniline with thiophosgene to form 4-fluorophenyl isothiocyanate.
Coupling Reaction: Finally, the 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline is reacted with 4-fluorophenyl isothiocyanate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the sulfonyl group or the thiourea moiety, leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase, which is essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline: A precursor in the synthesis of the target compound.
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea: Another compound with a similar sulfonyl group.
1-(1-{[3,5-di(trifluoromethyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole: A structurally related compound with different substituents.
Uniqueness
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-fluorophenyl)thiourea is unique due to its combination of a piperidine ring, a sulfonyl group, and a thiourea moiety
Properties
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(4-fluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S2/c1-14-11-15(2)13-24(12-14)28(25,26)19-9-7-18(8-10-19)23-20(27)22-17-5-3-16(21)4-6-17/h3-10,14-15H,11-13H2,1-2H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCFFXFHOLROJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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